4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine

Medicinal Chemistry Synthetic Methodology Pyrimidine Functionalization

The 2-methylsulfonyl group is a powerful electron-withdrawing moiety and an excellent leaving group for nucleophilic aromatic substitution, enabling direct, metal-free introduction of aryl, alkyl, amino, and alkoxy groups. This compound is the superior building block for SAR studies and library synthesis compared to 2-halo or 2-amino analogs. Its oxidative stability ensures reliable high-throughput experimentation, while its moderate lipophilicity (XLogP3 2.1) aligns with drug-likeness criteria for oncology-focused medicinal chemistry.

Molecular Formula C11H9ClN2O2S
Molecular Weight 268.72 g/mol
CAS No. 434941-56-7
Cat. No. B1612259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine
CAS434941-56-7
Molecular FormulaC11H9ClN2O2S
Molecular Weight268.72 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H9ClN2O2S/c1-17(15,16)11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3
InChIKeyADGRYYARNGJCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine (CAS 434941-56-7): A Strategic Sulfonyl-Pyrimidine Scaffold for Targeted Synthesis


4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine is a specialized heterocyclic building block featuring a pyrimidine core with a 4-chlorophenyl and a 2-methylsulfonyl substituent. Its computed XLogP3-AA of 2.1 indicates moderate lipophilicity, a key parameter for passive membrane permeability in drug design [1]. The compound is characterized by its molecular formula C11H9ClN2O2S and a molecular weight of 268.72 g/mol [1][2]. Unlike many common pyrimidine analogs that rely on amine or halide functionalities for further derivatization, this compound's methylsulfonyl group is a powerful electron-withdrawing moiety that can act as both a directing group and an excellent leaving group in nucleophilic aromatic substitution reactions, enabling unique synthetic pathways [3].

Why 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine Cannot Be Replaced by Common Analogs


The assumption that a 2-chloro or 2-amino pyrimidine derivative can be a direct substitute for 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine is a critical oversight in synthetic planning. The 2-methylsulfonyl group confers fundamentally different reactivity compared to a 2-halide or 2-amine. As demonstrated in endothelin antagonist SAR studies, 2-(methylsulfonyl)pyrimidines serve as distinct electrophilic partners for nucleophilic substitution, enabling the direct introduction of aryl, alkyl, amino, and alkoxy groups [1]. This contrasts sharply with 2-halo analogs, which are primarily amenable to palladium-catalyzed cross-coupling reactions. Furthermore, the computed lipophilicity (XLogP3-AA = 2.1) of this specific compound provides a quantifiable baseline for predicting membrane permeability in medicinal chemistry campaigns, a parameter that is not conserved across different substitution patterns [2]. Interchanging this compound with an uncharacterized or generic pyrimidine will lead to failed reactions or unpredictable physicochemical profiles, thereby wasting valuable R&D resources.

Quantitative Differentiation of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine: A Comparator-Based Evidence Guide


Synthetic Versatility via the 2-Methylsulfonyl Leaving Group vs. 2-Chloro Analogs

The 2-methylsulfonyl group in the target compound serves as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions, a capability not shared by common 2-chloro or 2-amino pyrimidine analogs. This is supported by its successful use in the synthesis of 2-substituted-4-sulfonamidopyrimidine derivatives, where it enables the direct introduction of diverse nucleophiles including aryl, heteroaryl, alkyl, amino, and alkoxy groups [1]. This contrasts with 2-chloropyrimidines which typically require metal-catalyzed cross-coupling for C-C bond formation. The reaction conditions (organolithium addition followed by DDQ oxidation or direct nucleophilic substitution) are well-established for the 2-methylsulfonyl class, offering a reliable and orthogonal synthetic route [1].

Medicinal Chemistry Synthetic Methodology Pyrimidine Functionalization

Predicted Lipophilicity (XLogP3-AA = 2.1) and Its Implication for Membrane Permeability vs. Unsubstituted Pyrimidine

The computed lipophilicity of the target compound, expressed as XLogP3-AA, is 2.1 [1]. This value is a key determinant of passive membrane permeability and oral bioavailability in drug discovery. In contrast, the unsubstituted parent compound, 2-(methylsulfonyl)pyrimidine, has a lower computed XLogP3-AA of -0.2 [2]. The introduction of the 4-chlorophenyl group increases the logP by 2.3 units, pushing the compound into a more drug-like lipophilicity space (typically logP between 1 and 3). This quantifiable difference allows for more informed selection of building blocks based on predicted ADME properties.

Physicochemical Properties Drug Design ADME Prediction

Inferred Antiproliferative Potential from Tetrasubstituted Pyrimidine SAR vs. Unsubstituted Core

While the exact compound has not been directly assayed, a class-level inference can be drawn from a 2023 study on tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone group [1]. This study demonstrates that the 2-methylsulfonyl motif, when incorporated into a fully substituted pyrimidine, can yield potent antiproliferative activity. The most active compound (27g) achieved an IC50 of 2.98 ± 0.13 μM against the MGC-803 gastric cancer cell line, outperforming the standard chemotherapeutic 5-fluorouracil (5-FU) [1]. This establishes the 2-methylsulfonyl pyrimidine as a privileged scaffold for antitumor activity. The target compound represents a less complex, more synthetically accessible starting point for exploring this SAR space.

Anticancer Research Structure-Activity Relationship Pyrimidine Derivatives

Hydrogen Bond Acceptor Count (4) for Solubility and Target Engagement

The target compound has a hydrogen bond acceptor (HBA) count of 4, derived from the two nitrogen atoms in the pyrimidine ring and the two oxygen atoms of the sulfonyl group [1]. This is an important factor for aqueous solubility and for forming specific interactions with biological targets. A comparator, 4-(4-chlorophenyl)-2-(methylthio)pyrimidine, in which the sulfonyl is replaced by a less polar methylthio group, would have a reduced HBA count of 2 . The higher HBA count of the target compound (4 vs. 2) suggests a greater capacity for hydrogen bonding, which can be crucial for improving solubility and for achieving high-affinity binding to target proteins through multiple polar contacts.

Physicochemical Properties Drug-Likeness Molecular Interactions

Enhanced Chemical Stability of the Methylsulfonyl Moiety vs. a Methylthio Analog

The methylsulfonyl group (S(=O)2CH3) in the target compound is the fully oxidized sulfur species. This stands in contrast to its methylthio (S-CH3) analog, which is susceptible to oxidation under ambient conditions, potentially leading to a mixture of sulfoxide and sulfone products and compromising long-term sample integrity. The target compound's structure precludes this degradation pathway, providing inherent chemical stability . This is a critical consideration for compound management and reproducibility, as the methylthio analog would require storage under an inert atmosphere to prevent oxidation.

Chemical Stability Oxidation Potential Long-Term Storage

Optimal Research and Procurement Applications for 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine


As a Key Intermediate in Endothelin Antagonist Synthesis

Based on the established synthetic utility of 2-(methylsulfonyl)pyrimidines [1], this compound is ideally suited for the rapid generation of 2-substituted pyrimidine libraries. It is the preferred starting material for projects aiming to develop novel ETA receptor antagonists or other therapeutic agents requiring diverse substitution at the pyrimidine 2-position, offering a direct and metal-free route to a broad array of analogs. Its specific 4-chlorophenyl group also provides a key hydrophobic anchor, as evidenced by the high potency of related sulfonamidopyrimidine ETA antagonists [1].

As a Privileged Scaffold for Anticancer Drug Discovery

The compound's structural homology to potent antiproliferative tetrasubstituted pyrimidines, which contain the methyl phenyl sulfone motif and have shown IC50 values in the low micromolar range [1], makes it a high-value building block for oncology-focused medicinal chemistry. It is recommended for use in the design and synthesis of focused libraries targeting kinases, epigenetic regulators, or other cancer-relevant targets, where the 2-methylsulfonyl group serves both as a tunable handle for SAR exploration and as a metabolically stable moiety [1].

As a Calculated, Drug-Like Building Block for Fragment-Based Drug Discovery

With a computed XLogP3-AA of 2.1 and a hydrogen bond acceptor count of 4 [1], this compound fits within established drug-likeness parameters (e.g., Lipinski's Rule of Five). Its moderate lipophilicity and high H-bonding capacity make it a valuable fragment for assembly into larger, more complex molecules. Procurement is strongly recommended for FBDD programs where controlling logP is a primary concern, and where a rigid, heteroaromatic core is needed to improve ligand efficiency.

As a Reliable and Stable Reagent for High-Throughput Experimentation

Given the oxidative stability of the methylsulfonyl group compared to its methylthio analog [1], this compound is the superior choice for use in automated synthesis platforms and high-throughput experimentation. Its resistance to air oxidation ensures that stock solutions and stored solids maintain their integrity over extended periods, minimizing the risk of failed reactions due to reagent degradation. This translates directly to higher reproducibility and lower per-experiment costs in a high-throughput setting.

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